
3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H23FN4O4S and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activities
Research on triazolinone derivatives, including those with a 1,2,4-triazol-5(4H)-one core structure, has shown significant herbicidal activities. These compounds, designed with various pharmacophores, have been evaluated for their potential as Protox inhibitors, with some showing comparable activity to commercial herbicides. This suggests their applicability in developing postemergent herbicides for broadleaf weed control in rice fields (Luo et al., 2008).
Anticancer Effects
Several studies have explored the anticancer potential of 1,2,4-triazol-5(4H)-one derivatives. For instance, compounds with modifications to include alkylurea or 2-(dialkylamino)ethylurea moieties have shown potent antiproliferative activities against human cancer cell lines, suggesting their potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).
Receptor Antagonism
Research into piperazine derivatives, including those related to 1,2,4-triazol-5(4H)-one structures, has identified compounds with significant activity as 5-HT7 receptor antagonists. These findings indicate the potential therapeutic applications of these compounds in treating disorders related to 5-HT7 receptor dysregulation (Yoon et al., 2008).
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole derivatives has also been a subject of study, with compounds exhibiting good or moderate activities against various microorganisms. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Bektaş et al., 2007).
Molecular Docking and Enzyme Inhibitory Activities
Compounds structurally related to 1,2,4-triazol-5(4H)-one have been synthesized and evaluated for their enzyme inhibitory activities, particularly against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking studies have further elucidated their mode of action, highlighting the potential of these compounds in the development of therapeutic agents for conditions associated with these enzymes (Virk et al., 2018).
Propiedades
IUPAC Name |
5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4S/c1-24-21(27)26(17-6-4-3-5-7-17)20(23-24)15-10-12-25(13-11-15)31(28,29)19-14-16(22)8-9-18(19)30-2/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWLFAQETHOCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


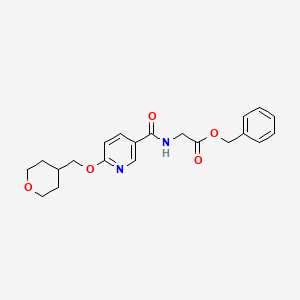
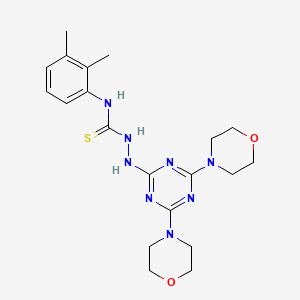
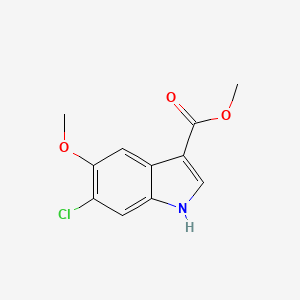
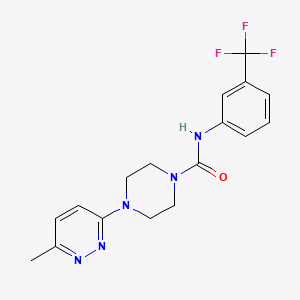
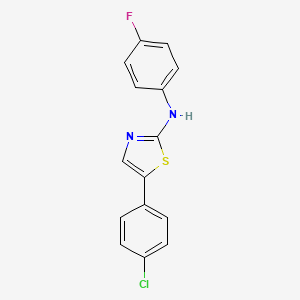

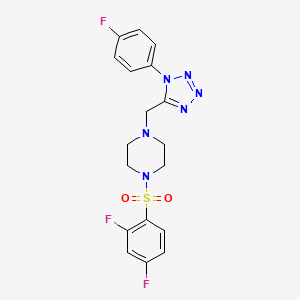
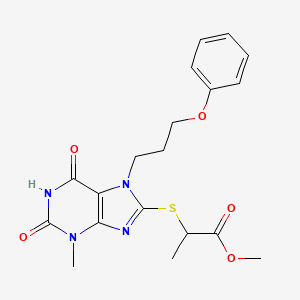
![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)
![1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2865152.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)
![N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2865160.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)